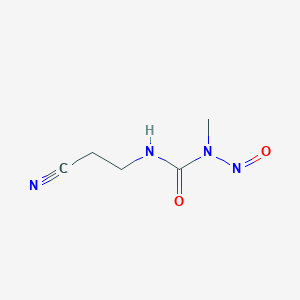
N'-(2-Cyanoethyl)-N-methyl-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a methyl group, and a nitrosourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea typically involves the reaction of N-methyl-N-nitrosourea with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea may involve large-scale reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The cyanoethyl and nitrosourea groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea involves its interaction with specific molecular targets. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer research. The cyanoethyl group may also contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea can be compared with other nitrosourea compounds, such as:
N-Methyl-N-nitrosourea: Similar in structure but lacks the cyanoethyl group, leading to different reactivity and applications.
N,N’-Dicyclohexyl-N’-nitrosourea: Contains cyclohexyl groups instead of cyanoethyl, resulting in different physical and chemical properties.
N-Ethyl-N-nitrosourea: Similar to N-methyl-N-nitrosourea but with an ethyl group, affecting its biological activity and applications.
The presence of the cyanoethyl group in N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea makes it unique and imparts specific properties that differentiate it from other nitrosourea compounds.
特性
CAS番号 |
89280-42-2 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC名 |
3-(2-cyanoethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C5H8N4O2/c1-9(8-11)5(10)7-4-2-3-6/h2,4H2,1H3,(H,7,10) |
InChIキー |
KAHNHXVMFBULCU-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NCCC#N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


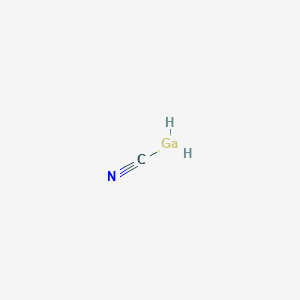
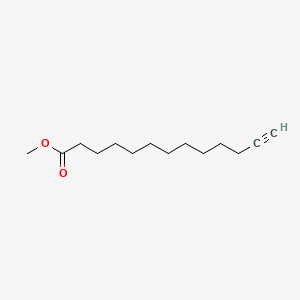
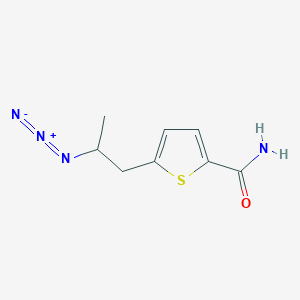
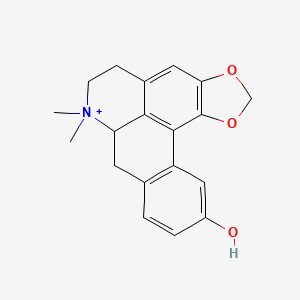
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
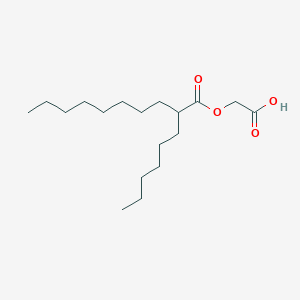
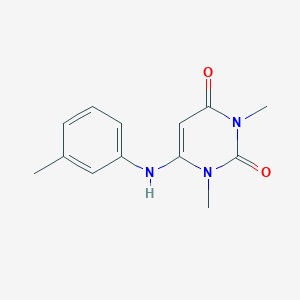
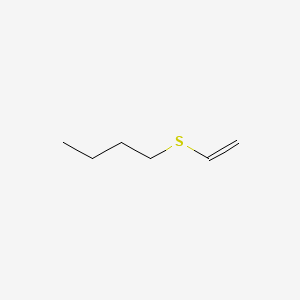
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
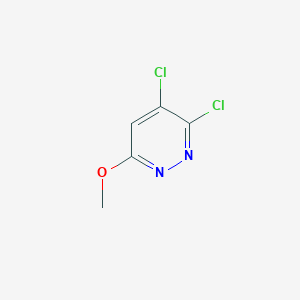
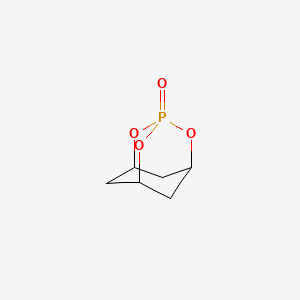
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
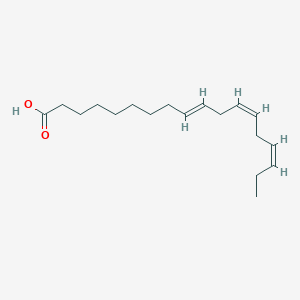
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
